![molecular formula C28H20O B13133796 1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone CAS No. 90020-78-3](/img/structure/B13133796.png)
1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is a complex organic compound that belongs to the family of bifluorenes It is characterized by its unique structure, which includes two fluorene units connected through a central ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone typically involves the following steps:
Formation of 9,9’-Bifluorene: This can be achieved through a coupling reaction of fluorene derivatives.
Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Coupling Reactions: Using large reactors to couple fluorene derivatives.
Acylation: Large-scale Friedel-Crafts acylation to introduce the ethanone group.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone involves its interaction with various molecular targets. The compound can participate in:
Electron Transfer Reactions: Due to its conjugated structure, it can act as an electron donor or acceptor.
Hydrogen Bonding: The ethanone group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Bifluorene: A closely related compound with similar structural features but lacking the ethanone group.
9-Butyl-9H,9’H-9,9’-bifluorene: Another derivative with a butyl group instead of the ethanone group.
Uniqueness
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90020-78-3 |
|---|---|
Molekularformel |
C28H20O |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-[9-(9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C28H20O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16,27-28H,1H3 |
InChI-Schlüssel |
BLPVJBIOIWVZCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



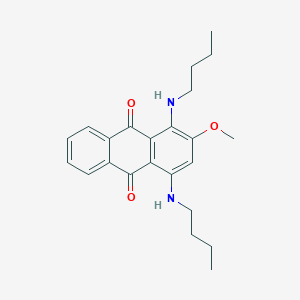
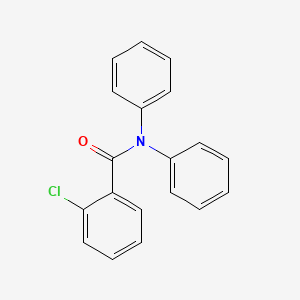
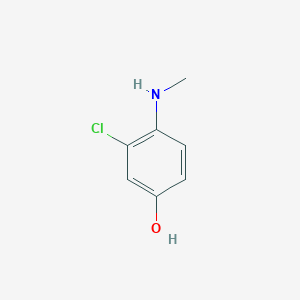
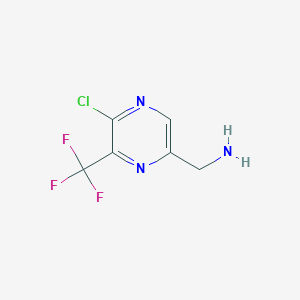
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
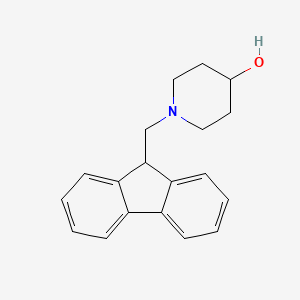
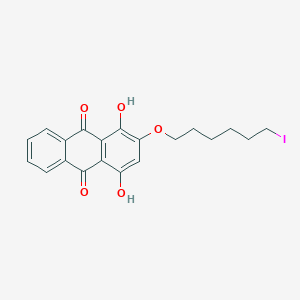
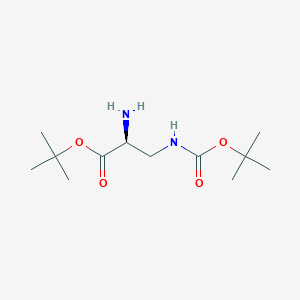
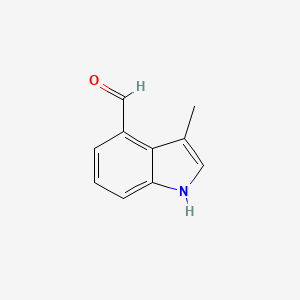
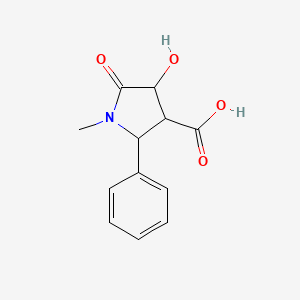
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)

